(2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
(2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic compound that features both an indole and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the tetrahydrofuran moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent quality and high yield. The choice of raw materials, reaction conditions, and purification processes are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-2,3-dihydro-1H-indol-1-yl)(tetrahydrofuran-2-yl)methanone: shares structural similarities with other indole and tetrahydrofuran derivatives.
γ-Valerolactone: A green solvent used in sustainable production methods.
Oplopanax elatus: Contains bioactive compounds with similar structural features.
Uniqueness
The uniqueness of This compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C14H17NO2/c1-10-9-11-5-2-3-6-12(11)15(10)14(16)13-7-4-8-17-13/h2-3,5-6,10,13H,4,7-9H2,1H3 |
InChI Key |
UXYQSLYRJLGZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCO3 |
Origin of Product |
United States |
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